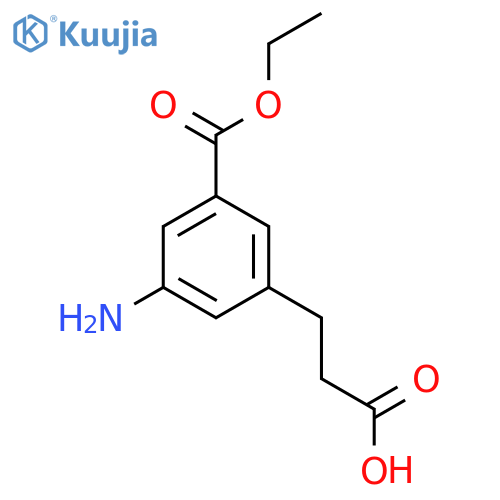Cas no 1806506-56-8 (Ethyl 3-amino-5-(2-carboxyethyl)benzoate)

1806506-56-8 structure
商品名:Ethyl 3-amino-5-(2-carboxyethyl)benzoate
CAS番号:1806506-56-8
MF:C12H15NO4
メガワット:237.251803636551
CID:4956198
Ethyl 3-amino-5-(2-carboxyethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-amino-5-(2-carboxyethyl)benzoate
-
- インチ: 1S/C12H15NO4/c1-2-17-12(16)9-5-8(3-4-11(14)15)6-10(13)7-9/h5-7H,2-4,13H2,1H3,(H,14,15)
- InChIKey: LMTFTADKTTTWLY-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=CC(=CC(=C1)CCC(=O)O)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 280
- トポロジー分子極性表面積: 89.6
- 疎水性パラメータ計算基準値(XlogP): 1.2
Ethyl 3-amino-5-(2-carboxyethyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015006944-1g |
Ethyl 3-amino-5-(2-carboxyethyl)benzoate |
1806506-56-8 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Ethyl 3-amino-5-(2-carboxyethyl)benzoate 関連文献
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
1806506-56-8 (Ethyl 3-amino-5-(2-carboxyethyl)benzoate) 関連製品
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
